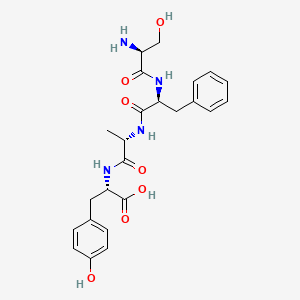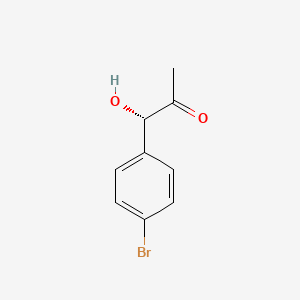
(1S)-1-(4-Bromophenyl)-1-hydroxypropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(4-Bromophenyl)-1-hydroxypropan-2-one: is an organic compound with a molecular formula of C9H9BrO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis from 4-Bromobenzaldehyde:
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
- (1S)-1-(4-Bromophenyl)-1-hydroxypropan-2-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases.
Industry:
- The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of (1S)-1-(4-Bromophenyl)-1-hydroxypropan-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, contributing to its diverse range of activities.
Comparación Con Compuestos Similares
- (S)-(-)-1-(4-Bromophenyl)ethanamine
- 1-(4-Bromophenyl)-2-phenylethan-1-one
- (1S)-1-(4-Bromophenyl)ethan-1-ol
Comparison:
- (1S)-1-(4-Bromophenyl)-1-hydroxypropan-2-one is unique due to its specific chiral center and hydroxyl group, which confer distinct chemical and biological properties compared to its analogs. For example, (S)-(-)-1-(4-Bromophenyl)ethanamine lacks the hydroxyl group, affecting its reactivity and potential applications. Similarly, 1-(4-Bromophenyl)-2-phenylethan-1-one has a different structural arrangement, leading to different chemical behavior and uses.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
869854-83-1 |
|---|---|
Fórmula molecular |
C9H9BrO2 |
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
(1S)-1-(4-bromophenyl)-1-hydroxypropan-2-one |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5,9,12H,1H3/t9-/m1/s1 |
Clave InChI |
CPKAAKNUOYCKDF-SECBINFHSA-N |
SMILES isomérico |
CC(=O)[C@H](C1=CC=C(C=C1)Br)O |
SMILES canónico |
CC(=O)C(C1=CC=C(C=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14199932.png)


![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)
![3-[2-(Methanesulfonyl)ethenyl]benzaldehyde](/img/structure/B14199944.png)
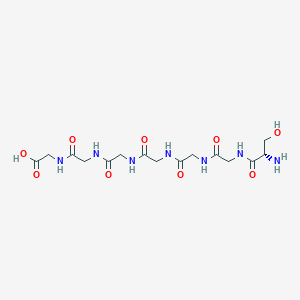
![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)

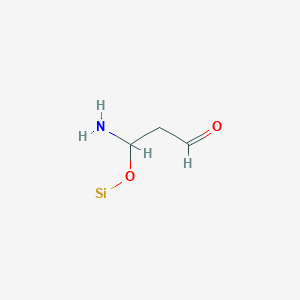
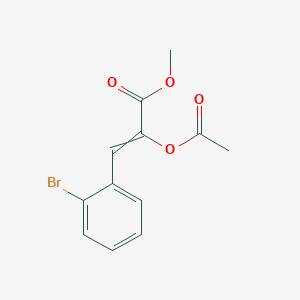
![9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene](/img/structure/B14199984.png)

![6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine](/img/structure/B14199998.png)
